molecular formula C12H18N4 B1472308 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine CAS No. 1780216-65-0

1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine

Cat. No.: B1472308
CAS No.: 1780216-65-0
M. Wt: 218.3 g/mol
InChI Key: LMYZIOZBLFJWOP-UHFFFAOYSA-N
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Description

“1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine” is a molecule consisting of a pyrimidine and piperidine moiety. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperidine is an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Molecular Structure Analysis

The molecular formula of this compound is C12H18N4, and its molecular weight is 218.3 g/mol. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Aminopyrimidine derivatives, including those related to "1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine", have been synthesized and evaluated for their pharmacological properties, such as agonist activity at 5-HT(1A) receptors. These efforts aim at identifying compounds with improved metabolic stability and pharmacological profiles (Dounay et al., 2009).

Chemical Synthesis Techniques

Innovative synthesis techniques have been applied to related compounds, demonstrating the versatility of cyclopropylpyrimidine as a precursor or intermediate in chemical synthesis. This includes methodologies for efficient one-pot synthesis of α-aminophosphonates, showcasing the compound's utility in generating structurally diverse molecules (P. S. Reddy et al., 2014).

Antibacterial Activity

Some studies have explored the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the potential of cyclopropylpyrimidine derivatives in antimicrobial applications. This research direction underlines the significance of structural modification on biological activity (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Anticancer Activity

Further investigations have delved into the anticancer properties of piperazine-2,6-dione and related derivatives, with some compounds exhibiting promising activity against various cancer cell lines. This underscores the therapeutic potential of "this compound" related structures in oncology (Sandeep Kumar et al., 2013).

Safety and Hazards

Without specific studies or data on “1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine”, it’s hard to provide accurate information about its safety and hazards .

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYZIOZBLFJWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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